molecular formula C20H18N2O5S B15284410 2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid

2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid

Cat. No.: B15284410
M. Wt: 398.4 g/mol
InChI Key: GANOYTKYYNESKL-BOPFTXTBSA-N
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Description

(2-ethoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxy group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a phenyl isothiocyanate with an appropriate aldehyde, followed by cyclization. The resulting thiazolidinone intermediate is then reacted with an ethoxy-substituted phenol in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(2-ethoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (2-ethoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and phenoxyacetic acid derivatives. Examples include:

  • (2-ethoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
  • (2-ethoxy-4-{[4-oxo-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile

Uniqueness

What sets (2-ethoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[2-ethoxy-4-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H18N2O5S/c1-2-26-16-10-13(8-9-15(16)27-12-18(23)24)11-17-19(25)22-20(28-17)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,23,24)(H,21,22,25)/b17-11-

InChI Key

GANOYTKYYNESKL-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC(=O)O

Origin of Product

United States

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